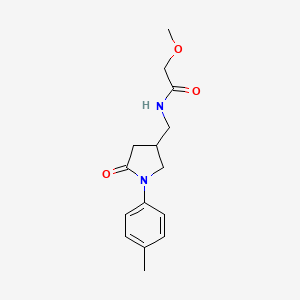

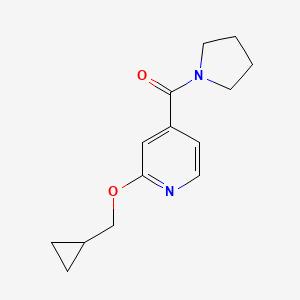

![molecular formula C16H22N4O4 B2761559 N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941946-47-0](/img/structure/B2761559.png)

N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an organic compound with multiple functional groups, including amide, ether, and pyrimidine groups. These functional groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, and the methoxy groups could potentially be replaced by other groups in the presence of certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications

Organocatalytic Reductive Amination

This compound can serve as a hydrogen source in organocatalytic reductive amination . This process is crucial for the synthesis of various amines, which are key intermediates in the production of pharmaceuticals, agrochemicals, and dyes.

Conjugate Reduction

Another application is in conjugate reduction reactions . These reactions are important for the synthesis of olefins, which are fundamental building blocks in organic chemistry and are widely used in industrial chemical processes.

Anti-arrhythmic Drug Synthesis

The compound has been identified to have anti-arrhythmic properties . It can be synthesized using a new method that offers a safer and more efficient pathway, potentially leading to the development of new medications for treating heart rhythm disorders.

Metal–Organic Framework (MOF) Synthesis

In the field of materials science, this compound could be explored as a solvent or linker in the synthesis of metal–organic frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis.

Heme Synthesis Inhibition

Research has suggested that derivatives of this compound can block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice . This could be significant in studying diseases where heme synthesis is disrupted.

Mallory-Denk Body Formation

It has been used to induce Mallory-Denk body formation in mice in vivo . This application is relevant in the study of certain liver diseases, as Mallory-Denk bodies are associated with hepatic injury.

Future Directions

properties

IUPAC Name |

N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-6-19(7-2)11(21)9-20-15(22)12-13(24-5)10(3)8-17-14(12)18(4)16(20)23/h8H,6-7,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTURQJYSAHYLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761476.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B2761478.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2761483.png)

![7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2761487.png)

![3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2761494.png)

![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)